p-Azidomethylphenylacetic acid

描述

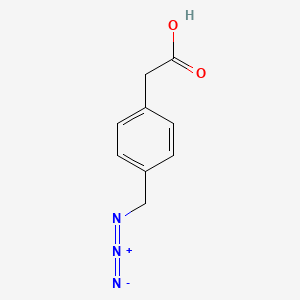

p-Azidomethylphenylacetic acid is a phenylacetic acid derivative characterized by an azidomethyl (-CH₂N₃) substituent at the para position of the aromatic ring. Its molecular structure combines a carboxylic acid group with an azide-functionalized methyl group, rendering it chemically versatile.

属性

CAS 编号 |

63777-43-5 |

|---|---|

分子式 |

C9H9N3O2 |

分子量 |

191.19 g/mol |

IUPAC 名称 |

2-[4-(azidomethyl)phenyl]acetic acid |

InChI |

InChI=1S/C9H9N3O2/c10-12-11-6-8-3-1-7(2-4-8)5-9(13)14/h1-4H,5-6H2,(H,13,14) |

InChI 键 |

PCPJMZAILJXOLG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1CC(=O)O)CN=[N+]=[N-] |

产品来源 |

United States |

化学反应分析

Esterification and Amidation

The carboxylic acid group enables classical derivatization into esters or amides. Modern protocols from Organic Chemistry Portal highlight efficient methods:

Reaction Conditions

| Reagent System | Solvent | Temperature | Yield | Citation |

|---|---|---|---|---|

| TCFH/NMI | DCM/MeCN | RT | 85–95% | |

| Triphenylphosphine oxide catalyst | Toluene | 80°C | 75–90% | |

| Triflylpyridinium reagents | CH₃CN | RT | 90–98% |

-

Key Findings :

Azide-Specific Reactions

The azidomethyl group participates in bioorthogonal "click" chemistry and Staudinger reactions:

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction : Forms 1,2,3-triazoles with terminal alkynes.

-

Conditions :

-

Catalyst: CuSO₄/Na ascorbate

-

Solvent: H₂O/THF (1:1)

-

Yield: >90% (typical for aryl azides)

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Reaction : Cyclooctyne derivatives react without metal catalysts.

-

Applications : Bioimaging due to azide’s stability in physiological conditions.

Staudinger Reaction

-

Reaction : Azide + Triphenylphosphine → Iminophosphorane → Amine after hydrolysis.

-

Outcome : Enables selective reduction to p-aminomethylphenylacetic acid.

Decarboxylation Pathways

Decarboxylation of phenylacetic acid derivatives often proceeds via radical or enzymatic mechanisms. Theoretical studies on phenolic acid decarboxylases suggest:

-

Mechanism : Protonation of α-carbon followed by C–C bond cleavage, forming a quinone methide intermediate .

-

Conditions :

Outcome : Generates p-azidomethylstyrene as a primary product.

Radical-Based Functionalization

Radical intermediates derived from redox-active esters (RAEs) enable C–H functionalization:

-

Reactions :

-

Intermolecular Coupling : With olefins (e.g., methyl vinyl ketone) to form alkylated products.

-

Intramolecular Cyclization : Forms lactams or cyclic ketones.

-

Example :

Reduction of Azide to Amine

Catalytic hydrogenation or Staudinger-type reductions convert the azide to an amine:

-

Conditions :

Electrophilic Aromatic Substitution

The para-azidomethyl group directs electrophiles to meta positions:

-

Reactions : Nitration, sulfonation, or halogenation.

-

Example :

-

Nitration : HNO₃/H₂SO₄ at 0°C → m-nitro derivative.

-

Selectivity : Azidomethyl acts as a moderate electron-withdrawing group.

-

Photochemical Reactivity

UV irradiation (254 nm) induces azide decomposition:

-

Primary Pathway : Formation of nitrene intermediates, leading to C–H insertion or dimerization.

-

Applications : Surface functionalization or polymer cross-linking.

相似化合物的比较

Azidophenylacetic Acid

Structural Differences :

Functional Implications :

- Stability : The azidomethyl group in this compound may offer greater thermal stability compared to the direct azide substitution in azidophenylacetic acid. The methylene spacer (-CH₂-) could reduce steric strain and mitigate shock sensitivity, a critical factor in explosive applications.

- Reactivity : Direct azides (as in azidophenylacetic acid) are more prone to rapid decomposition under heat or friction, whereas the azidomethyl group may moderate reactivity while retaining utility in controlled reactions (e.g., Huisgen cycloaddition).

| Property | This compound | Azidophenylacetic Acid |

|---|---|---|

| Substituent Position | Para (-CH₂N₃) | Para (-N₃) |

| Molecular Formula | C₉H₉N₃O₂ (estimated) | C₈H₇N₃O₂ (estimated) |

| Stability | Likely higher | Lower |

| Primary Applications | Explosives, synthesis | Explosives, intermediates |

Azidophenol Derivatives

Examples :

- Azidophenol (Hydroxyphenylazoimide): Azide substituent on a phenol ring.

- Azido-anisole (Methyl ester of azidophenol): Methoxy group replaces hydroxyl in azidophenol .

Comparison :

- Acidity: this compound has a carboxylic acid group (pKa ~4-5), making it more acidic than azidophenol (pKa ~10 for phenol) or azido-anisole (non-acidic).

- Solubility: The carboxylic acid group enhances water solubility compared to azidophenol derivatives, which are more lipophilic.

- Applications: Azidophenol derivatives are used in dyes and explosives, whereas this compound’s dual functionality (acid + azide) may expand its use in pharmaceutical conjugates or polymer chemistry.

| Property | This compound | Azidophenol | Azido-anisole |

|---|---|---|---|

| Functional Groups | -COOH, -CH₂N₃ | -OH, -N₃ | -OCH₃, -N₃ |

| Acidity | High (carboxylic acid) | Moderate (phenol) | None |

| Thermal Sensitivity | Moderate | High | High |

Heterocyclic Azides

Example : 5-Azido-2-phenyl-1,3,5-oxadiazole

- Structural Contrast : This compound incorporates an azide within an oxadiazole ring, whereas this compound retains a linear phenylacetic acid backbone.

- In contrast, this compound’s stability may favor controlled synthetic applications .

常见问题

Q. What are the recommended synthetic routes for p-Azidomethylphenylacetic acid, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves azide introduction via nucleophilic substitution or diazo transfer reactions. For example, analogs like 3,4-dihydroxyphenylacetic acid derivatives are synthesized by coupling azide groups to a phenylacetic acid backbone under controlled conditions (e.g., using carbodiimide coupling agents) . Characterization should include 1H/13C NMR for structural confirmation and ESI-MS to verify molecular weight. Purity can be assessed via HPLC with UV detection (λ = 254 nm) and comparison to known standards .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize degradation. Avoid exposure to moisture, heat (>25°C), and incompatible materials (strong acids/bases, oxidizing agents), as these can trigger decomposition or hazardous reactions . Pre-lab testing under simulated storage conditions (e.g., accelerated stability studies at 40°C/75% RH) is advised to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Contradictions often arise from conformational isomers or solvent effects. Use multidimensional NMR (e.g., COSY, HSQC) to assign signals unambiguously . Cross-validate with DFT computational modeling to predict chemical shifts and compare with experimental data. For mass spectrometry discrepancies, employ high-resolution MS (HRMS) to rule out adduct formation or isotopic interference . Meta-analytical frameworks (e.g., I² statistic) can quantify heterogeneity across studies when aggregating data .

Q. What strategies optimize the yield of this compound in click chemistry applications?

- Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE) . Key factors include:

- Catalyst concentration (e.g., Cu(I) for azide-alkyne cycloaddition): Test 0.1–5 mol% to balance rate vs. side reactions.

- Solvent system : Use mixed solvents (e.g., DMF:H2O = 4:1) to enhance solubility of azide intermediates .

- Temperature : Conduct time-course studies at 25–60°C to identify ideal kinetic windows. Monitor progress via TLC or in situ IR for real-time azide consumption .

Q. How can ecological risks of this compound be assessed given limited ecotoxicological data?

- Methodological Answer : Apply read-across approaches using data from structurally similar compounds (e.g., phenylacetic acid derivatives with known ecotoxicity) . Perform in silico predictions via tools like ECOSAR to estimate acute/chronic toxicity to aquatic organisms. Collaborate with ecotoxicology labs to design microcosm studies evaluating biodegradation (OECD 301F test) and bioaccumulation potential (logP calculations) .

Data Analysis & Reporting

Q. What statistical methods are suitable for analyzing heterogeneous results in this compound bioactivity studies?

- Methodological Answer : Use random-effects meta-analysis to account for between-study variance, complemented by I² and H statistics to quantify heterogeneity . For in-house data, apply mixed-effects models (e.g., ANOVA with post-hoc Tukey tests) to adjust for batch-to-batch variability. Report 95% confidence intervals and p-values with multiplicity corrections (e.g., Bonferroni) .

Experimental Design

Q. How should researchers design assays to evaluate the antioxidant potential of this compound derivatives?

- Methodological Answer : Adopt a tiered approach:

- Primary screening : DPPH radical scavenging assay (IC50 determination at 517 nm) with Trolox as a positive control .

- Secondary validation : ORAC (Oxygen Radical Absorbance Capacity) assay to quantify peroxyl radical neutralization.

- Tertiary mechanistic studies : Electron paramagnetic resonance (EPR) to detect radical intermediates and molecular docking to predict interactions with oxidative enzymes (e.g., NADPH oxidase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。